1-(5-Chlorothiophen-2-yl)propan-2-ol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chlorothiophen-2-yl)propan-2-ol typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with a suitable reducing agent . One common method is the reduction of 5-chlorothiophene-2-carbaldehyde using sodium borohydride (NaBH₄) in an alcohol solvent such as methanol or ethanol . The reaction is carried out at room temperature, and the product is isolated by standard workup procedures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(5-Chlorothiophen-2-yl)propan-2-ol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC, CrO₃ in acidic medium
Reduction: LiAlH₄, NaBH₄ in an appropriate solvent
Substitution: SOCl₂, PBr₃
Major Products Formed
Oxidation: 1-(5-chlorothiophen-2-yl)propan-2-one
Reduction: 1-(5-chlorothiophen-2-yl)propan-2-amine
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
1-(5-Chlorothiophen-2-yl)propan-2-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(5-Chlorothiophen-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-(5-Chlorothiophen-2-yl)propan-2-amine: Similar structure but with an amine group instead of a hydroxyl group.
1-(5-Chlorothiophen-2-yl)propan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
2-(5-Chlorothiophen-2-yl)propan-2-ol: Similar structure but with the hydroxyl group on a different carbon atom.
Uniqueness
1-(5-Chlorothiophen-2-yl)propan-2-ol is unique due to its specific functional group arrangement, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of diverse compounds .
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClOS/c1-5(9)4-6-2-3-7(8)10-6/h2-3,5,9H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIQWSAXTHHQQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(S1)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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